(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1156491-10-9
VCID: VC0057931
InChI: InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1
SMILES: C1C(C1N)C2=CC(=C(C=C2)F)F.Cl
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.633

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride

CAS No.: 1156491-10-9

Cat. No.: VC0057931

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.633

* For research use only. Not for human or veterinary use.

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride - 1156491-10-9

Specification

CAS No. 1156491-10-9
Molecular Formula C9H10ClF2N
Molecular Weight 205.633
IUPAC Name (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1
Standard InChI Key IMYLOCHFFLYHPS-RDNZEXAOSA-N
SMILES C1C(C1N)C2=CC(=C(C=C2)F)F.Cl

Introduction

Chemical Identity and Nomenclature

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride belongs to the family of substituted cyclopropylamines with a difluorinated phenyl group. The compound features a specific stereochemistry that is critical to its function.

Identification Parameters

ParameterValue
CAS Registry Number1156491-10-9
Molecular FormulaC₉H₁₀ClF₂N
Molecular Weight205.63 g/mol
EINECS Number829-852-9
MDL NumberMFCD16875501

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial catalogs:

  • (1R,2S)-rel-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride

  • (1R trans)-2-(3,4-difluorophenyl)cyclopropane amine hydrochloride

  • (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine Hydrochloride(1:1)

  • 2-(3,4-Difluoro-phenyl)-cyclopropylamine hydrochloride

  • Cyclopropanamine, 2-(3,4-difluorophenyl)-, hydrochloride (1:1), (1R,2S)-rel-

Physical and Chemical Properties

The physicochemical properties of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride significantly influence its handling, storage, and application in pharmaceutical processes.

Physical Properties

PropertyCharacteristic
Physical StateSolid
AppearanceWhite to off-white powder
Melting Point>172°C (decomposition) or >185°C
SolubilitySlightly soluble in DMSO and methanol
LogP3.28170
PSA26.0200

Molecular Structure Information

The compound contains a cyclopropane ring with a difluorophenyl substituent and an amine group, forming a hydrochloride salt. The specific stereochemistry (1R,2S) is essential for its biological activity when incorporated into active pharmaceutical ingredients.

Structural IdentifierValue
InChIInChI=1/C9H9F2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/s3
InChIKeyIMYLOCHFFLYHPS-RHUSADAZNA-N
SMILESN[C@@H]1C[C@H]1C1C=CC(F)=C(F)C=1.Cl

The compound's three-dimensional structure, particularly the specific configuration at the chiral centers, is critical for its application in pharmaceutical synthesis.

Synthesis Methods

Multiple synthetic approaches for producing (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride have been documented in the literature and patents.

General Synthetic Route

One documented synthetic pathway begins with 1,2-difluorobenzene and proceeds through several steps to form the target compound with specific stereochemistry:

  • Reaction of 1,2-difluorobenzene with 3-chloropropionyl chloride to produce 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one

  • Conversion to 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one using N,N-dimethylformamide, phloroglucinol, and sodium iodide

  • Stereochemical reduction of the keto group using chiral oxazaborolidine with borane dimethyl sulfide or borane-N,N-diethyl aniline complex

  • Cyclization to form (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane

  • Reduction of the nitro group to form the amine via catalytic hydrogenation

  • Salt formation with hydrochloric acid to produce the final hydrochloride salt

This synthetic route allows for the stereoselective preparation of the compound, which is essential for its application in pharmaceutical synthesis.

Patent Information

Several patents describe various methods for synthesizing this compound, including EU Patent EP2644590A1, which details specific reaction conditions and catalysts for optimizing yield and stereoselectivity . These patented methods have been critical for the commercial production of the compound as an intermediate for ticagrelor synthesis.

Applications and Pharmaceutical Relevance

(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride serves several important functions in pharmaceutical research and development.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a key intermediate in the synthesis of ticagrelor, an antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome or history of myocardial infarction . The specific stereochemistry of the intermediate is crucial for the biological activity of the final pharmaceutical product.

Research Applications

Beyond its role in commercial synthesis, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is used in research contexts:

  • As a reference standard for analytical method development

  • In studies investigating potential new impurities in ticagrelor

  • For structure-activity relationship studies of P2Y12 receptor antagonists

  • In the development of new synthetic methodologies for cyclopropanamine derivatives

The compound's well-defined structure and stereochemistry make it valuable for these research applications.

CategoryClassification
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes)
Manufacturer/SupplierProduct NumberPackagingPrice (as of 2021)
ChemSceneCS-M188825g$188
Medical Isotopes, Inc.93228250mg$370
AK ScientificJ9643825g$500
Alichem115649110925g$505
ChemenuCM1176271000g$960
Toronto Research ChemicalsTRC-D447030-1G1g[Price not specified]

Current pricing may vary, and bulk discounts are often available for larger quantities. Some suppliers quote prices as low as $5.00-30.00 per kg for bulk industrial quantities .

Quality Specifications

Commercial sources typically provide the compound with the following specifications:

  • Purity: ≥95% to ≥99% depending on supplier and grade

  • Available grades: Research grade, pharmaceutical intermediate grade

  • Analytical documentation: Certificate of Analysis (CoA), MSDS

Analytical Methods and Characterization

Proper characterization of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride is essential for quality control in pharmaceutical applications.

Common Analytical Techniques

Several analytical methods are employed for the characterization and purity determination of this compound:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry for molecular weight verification

  • Differential Scanning Calorimetry (DSC) for thermal property analysis

  • X-ray crystallography for absolute stereochemical determination

  • Chiral HPLC for enantiomeric purity assessment

Stability Testing

Stability studies are crucial for pharmaceutical intermediates. For (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, stability testing typically includes:

  • Long-term stability studies under recommended storage conditions

  • Forced degradation studies to identify potential degradation products

  • Compatibility studies with common solvents and reagents used in subsequent synthesis steps

Structure-Activity Relationships and Pharmaceutical Significance

The specific structural features of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride contribute significantly to its value in pharmaceutical synthesis.

Structural Features and Their Importance

  • The cyclopropane ring provides conformational rigidity that influences receptor binding in the final pharmaceutical product

  • The (1R,2S) stereochemistry is essential for the biological activity of ticagrelor

  • The 3,4-difluorophenyl moiety contributes to specific interactions in the P2Y12 receptor binding pocket

  • The primary amine functionality serves as a key reaction site for further modifications in the synthesis of ticagrelor

Role in Ticagrelor Synthesis

In the synthesis of ticagrelor, this compound is coupled with (1S,2S,3R,5S)-3-[7-chloro-5-(propylthio)-3H- triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol to form the final active pharmaceutical ingredient . The specific stereochemistry of the cyclopropylamine portion is critical for the proper three-dimensional structure of ticagrelor, which directly impacts its binding affinity and selectivity for the P2Y12 receptor.

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